molecular formula C16H23N B13831206 2-(3,5-DI-Tert-butylphenyl)acetonitrile

2-(3,5-DI-Tert-butylphenyl)acetonitrile

Cat. No.: B13831206
M. Wt: 229.36 g/mol
InChI Key: OLYORFIKUWXBSC-UHFFFAOYSA-N
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Description

2-(3,5-DI-Tert-butylphenyl)acetonitrile is a nitrile-functionalized aromatic compound characterized by two bulky tert-butyl substituents at the 3- and 5-positions of the benzene ring. The molecular formula is inferred to be C₁₆H₂₃N, with a molecular weight of approximately 229.37 g/mol. The tert-butyl groups impart significant steric hindrance and lipophilicity, influencing its physical properties and reactivity.

Properties

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

2-(3,5-ditert-butylphenyl)acetonitrile

InChI

InChI=1S/C16H23N/c1-15(2,3)13-9-12(7-8-17)10-14(11-13)16(4,5)6/h9-11H,7H2,1-6H3

InChI Key

OLYORFIKUWXBSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CC#N)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DI-Tert-butylphenyl)acetonitrile typically involves the reaction of 3,5-di-tert-butylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, yielding the desired acetonitrile compound.

Industrial Production Methods

Industrial production of 2-(3,5-DI-Tert-butylphenyl)acetonitrile follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the reaction yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DI-Tert-butylphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted phenylacetonitrile derivatives.

Scientific Research Applications

2-(3,5-DI-Tert-butylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-DI-Tert-butylphenyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. The tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Group
2-(3,5-DI-Tert-butylphenyl)acetonitrile 3,5-di-tert-butyl C₁₆H₂₃N ~229.37 Nitrile (CN)
2-(3,5-Difluorophenyl)acetonitrile 3,5-difluoro C₈H₅F₂N 153.13 Nitrile (CN)
N-(3,5-DI-Tert-butylphenyl)acetamide 3,5-di-tert-butyl C₁₆H₂₅NO 247.38 Amide (CONH₂)
3,5-Di-tert-butylphenol 3,5-di-tert-butyl C₁₄H₂₂O 206.32 Phenol (OH)
2-(2,5-Difluoro-4-methylphenyl)acetonitrile 2,5-difluoro, 4-methyl C₉H₇F₂N 167.16 Nitrile (CN)

Key Observations :

  • Steric Effects : The tert-butyl groups in 2-(3,5-DI-Tert-butylphenyl)acetonitrile create substantial steric hindrance, reducing reactivity at the ortho/para positions of the benzene ring compared to less bulky substituents like fluorine or methyl.
  • Electronic Effects : The tert-butyl groups are electron-donating via induction, slightly deactivating the aromatic ring toward electrophilic substitution. In contrast, fluorine substituents (e.g., in 2-(3,5-Difluorophenyl)acetonitrile) are electron-withdrawing, increasing ring polarization and reactivity.

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Name Boiling Point (°C) Melting Point (°C) Solubility (Polarity)
2-(3,5-DI-Tert-butylphenyl)acetonitrile Not reported Not reported Low (lipophilic)
2-(3,5-Difluorophenyl)acetonitrile Not reported Not reported Moderate (polar)
3,5-Di-tert-butylphenol Not reported 126–129 Low (lipophilic)
2-(2,5-Difluoro-4-methylphenyl)acetonitrile Not reported Not reported Moderate (polar)

Key Observations :

  • Solubility : The tert-butyl groups in 2-(3,5-DI-Tert-butylphenyl)acetonitrile enhance lipophilicity, reducing water solubility compared to fluorinated analogs.
  • Thermal Stability: Bulky tert-butyl substituents likely increase thermal stability, as seen in related compounds like 3,5-Di-tert-butylphenol (mp 126–129°C).

Key Observations :

  • Pharmaceutical Potential: The tert-butylphenyl moiety in 2-(3,5-DI-Tert-butylphenyl)acetonitrile may enhance membrane permeability in drug candidates, while fluorinated analogs (e.g., 2-(3,5-Difluorophenyl)acetonitrile) improve metabolic stability.
  • Synthetic Utility : The steric bulk of tert-butyl groups directs regioselectivity in reactions, whereas fluorine substituents enable electrophilic functionalization.

Research Findings and Outlook

  • Materials Science: The tert-butyl groups in 2-(3,5-DI-Tert-butylphenyl)acetonitrile could stabilize polymers against thermal degradation, similar to 3,5-Di-tert-butylphenol’s role as an antioxidant.
  • Unresolved Questions : Further research is needed to quantify the compound’s pharmacokinetic properties and explore its utility in asymmetric catalysis or supramolecular chemistry.

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